molecular formula C18H16BrN3O5 B4893880 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B4893880
M. Wt: 434.2 g/mol
InChI Key: DVLDUBLUDUIJBQ-LFIBNONCSA-N
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Description

2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide, and its unique chemical structure makes it a promising candidate for a variety of research applications. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves its selective binding to protein kinases. Upon phosphorylation of the protein kinase, the compound undergoes a conformational change, resulting in a change in fluorescence intensity. This property makes it a valuable tool for studying protein kinase activity in cells and tissues.
Biochemical and physiological effects
2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been shown to have no significant biochemical or physiological effects on cells and tissues. This compound is not toxic and does not affect cell viability or proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments include its high selectivity for protein kinases, its ability to undergo a conformational change upon phosphorylation, and its fluorescence properties. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for fluorescence imaging.

Future Directions

For research on 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide include the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the optimization of its fluorescence properties for improved imaging of protein kinase activity in cells and tissues. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate to form 3-nitrophenylacrylic acid ethyl ester. The second step involves the reaction of 3-nitrophenylacrylic acid ethyl ester with hydroxylamine hydrochloride to form 3-nitrophenylacrylic acid oxime. The third step involves the reaction of 3-nitrophenylacrylic acid oxime with 1-(bromoacetyl)-2,2,2-trichloroethanol to form 2-bromo-N-[1-(3-nitrophenyl)-2-oxo-2-propen-1-yl]benzamide. The final step involves the reaction of 2-bromo-N-[1-(3-nitrophenyl)-2-oxo-2-propen-1-yl]benzamide with 2-(2-hydroxyethylamino)acetic acid to form 2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide.

Scientific Research Applications

2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential applications as a fluorescent probe for imaging of protein kinase activity. This compound has been shown to selectively bind to protein kinases and undergo a conformational change upon phosphorylation, resulting in a change in fluorescence intensity. This property makes it a valuable tool for studying protein kinase activity in cells and tissues.

properties

IUPAC Name

2-bromo-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5/c19-15-7-2-1-6-14(15)17(24)21-16(18(25)20-8-9-23)11-12-4-3-5-13(10-12)22(26)27/h1-7,10-11,23H,8-9H2,(H,20,25)(H,21,24)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLDUBLUDUIJBQ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

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